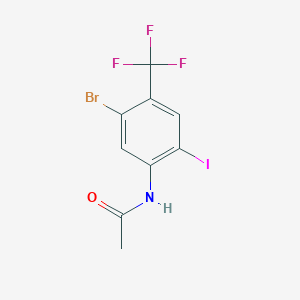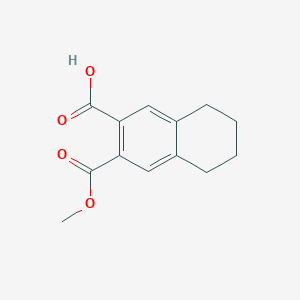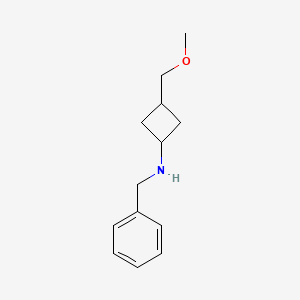![molecular formula C18H22N2O2 B1654285 Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate CAS No. 2187434-96-2](/img/structure/B1654285.png)
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate
Descripción general
Descripción
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (BCC) is a novel compound with potential applications in scientific research. BCC has been found to have a range of biochemical and physiological effects, and its synthesis and mechanism of action have been studied in detail.
Aplicaciones Científicas De Investigación
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has a range of potential applications in scientific research. It has been studied as a potential anti-inflammatory agent, and has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has also been studied as an antifungal agent, and has been found to be effective against a range of fungal species. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been studied as a potential antiviral agent, and has been found to inhibit a range of viruses, such as human immunodeficiency virus and hepatitis C virus.
Mecanismo De Acción
The exact mechanism of action of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate is not yet fully understood. However, it is believed that Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been found to inhibit the activity of enzymes involved in the production of fungal cell wall components, and to inhibit the replication of viruses by blocking the binding of viral proteins to host cell receptors.
Biochemical and Physiological Effects
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta, and to inhibit the activity of enzymes involved in the production of fungal cell wall components. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been found to inhibit the replication of viruses, and to have antifungal and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has a relatively low toxicity, and is not known to cause any significant side effects. However, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate is relatively expensive, and is not widely available. Additionally, it is not yet fully understood how Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate works, and further research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate research. One potential direction is to further investigate its mechanism of action and to develop more efficient synthesis methods. Additionally, further research is needed to better understand its biochemical and physiological effects, and to identify new potential applications for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate. Additionally, research is needed to investigate the potential for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate to be used in combination with other compounds to enhance its effects. Finally, further research is needed to investigate the potential for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate to be used in clinical applications, such as the treatment of inflammatory diseases and viral infections.
Propiedades
IUPAC Name |
benzyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCVNZBAHHRXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137104 | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate | |
CAS RN |
2187434-96-2 | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



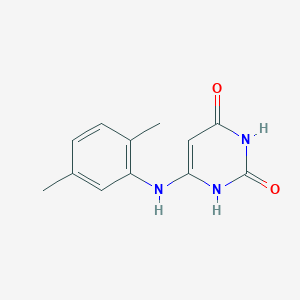
![2,4(1H,3H)-Pyrimidinedione, 6-[(1-phenylethyl)amino]-](/img/structure/B1654204.png)
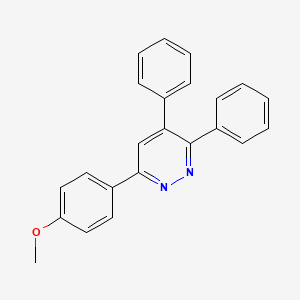
![rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1654209.png)
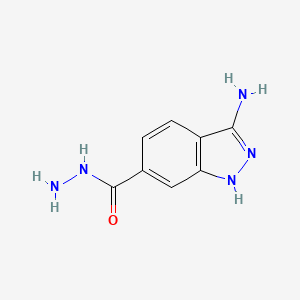
![Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1654213.png)
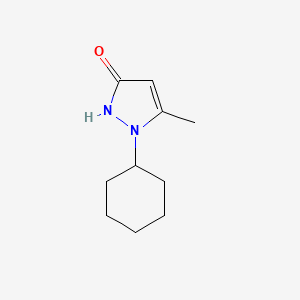
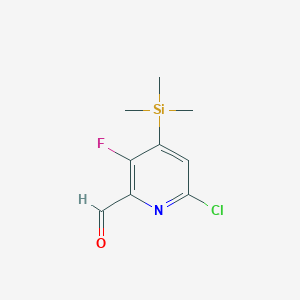
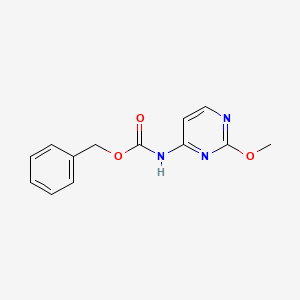
![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)
